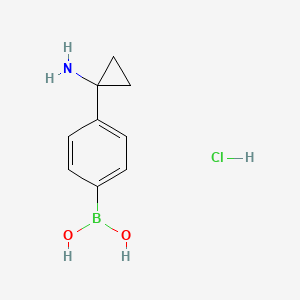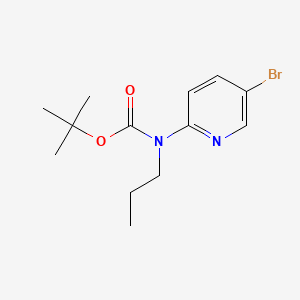
tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate” is a chemical compound with the molecular formula C10H13BrN2O2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate” is 273.126 . The exact mass is 272.016022 . The structure of similar compounds can be viewed using computational chemistry tools .Physical And Chemical Properties Analysis
“tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate” has a density of 1.5±0.1 g/cm3, a boiling point of 372.0±52.0 °C at 760 mmHg, and a melting point of 167-171ºC (lit.) . Its flash point is 178.8±30.7 °C . The compound’s LogP value is 1.28, indicating its partition coefficient between octanol and water .Aplicaciones Científicas De Investigación
Isomorphous Crystal Structures
Research by Baillargeon et al. (2017) explored compounds related to tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate, focusing on their crystal structures. They found that in crystals of these compounds, molecules are linked via bifurcated hydrogen and halogen bonds involving the same carbonyl group, which is significant for understanding molecular interactions in crystalline materials (Baillargeon et al., 2017).
Diels‐Alder Reaction
Padwa et al. (2003) conducted research on tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, which shares structural similarities with tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate. Their study highlighted the compound's utility in Diels-Alder reactions, a key reaction in organic chemistry (Padwa et al., 2003).
Intermediate in Biologically Active Compounds
Zhao et al. (2017) described the synthesis of a compound related to tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate, highlighting its importance as an intermediate in creating biologically active compounds like omisertinib (AZD9291) (Zhao et al., 2017).
Carbamate Derivatives in Crystallography
Das et al. (2016) studied two carbamate derivatives, including one structurally similar to tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate, to understand their crystal structures. This research is crucial for developing new materials and understanding molecular assembly (Das et al., 2016).
Reactivity of N-(3-thienyl)carbamates
Brugier et al. (2001) explored the reactivity of tert-Butyl 2-allyl- and N-allyl-3-thienylcarbamates, closely related to tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate, focusing on their potential in synthesizing new chemical structures (Brugier et al., 2001).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H317-H319-H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
tert-butyl N-(5-bromopyridin-2-yl)-N-propylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-5-8-16(12(17)18-13(2,3)4)11-7-6-10(14)9-15-11/h6-7,9H,5,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDUUOKOSIHTEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682495 |
Source


|
| Record name | tert-Butyl (5-bromopyridin-2-yl)propylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-bromopyridin-2-yl)(propyl)carbamate | |
CAS RN |
1280786-95-9 |
Source


|
| Record name | Carbamic acid, N-(5-bromo-2-pyridinyl)-N-propyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (5-bromopyridin-2-yl)propylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

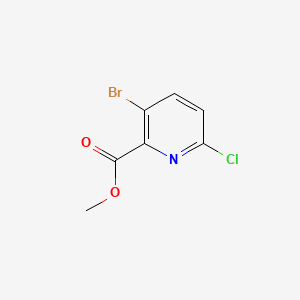
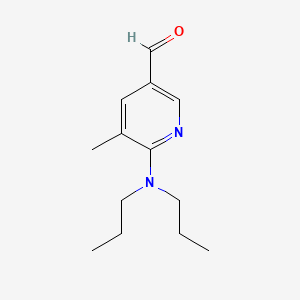
![7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B578011.png)
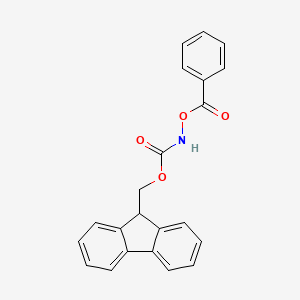
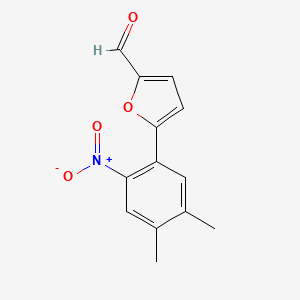
![1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B578014.png)
![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)
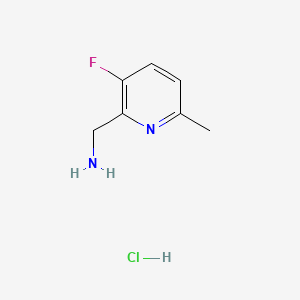
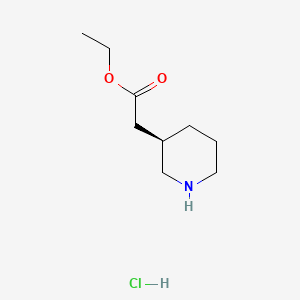
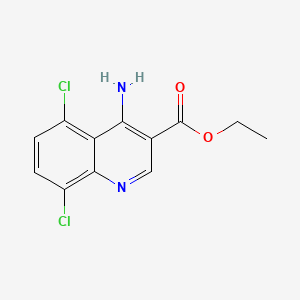
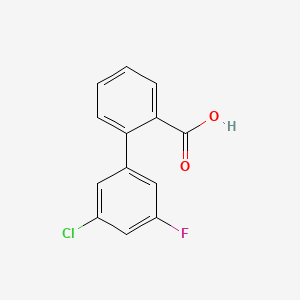
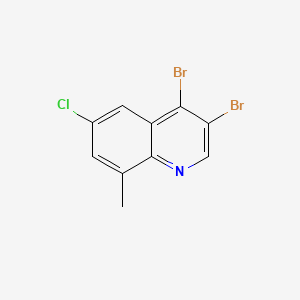
![6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578025.png)
